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# physicochemical properties of 4-tert-Butyl-2,6dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-tert-Butyl-2,6-dimethylphenol

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An In-depth Technical Guide on the Physicochemical Properties of **4-tert-Butyl-2,6-dimethylphenol** 

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**4-tert-Butyl-2,6-dimethylphenol** is a sterically hindered phenolic compound of significant interest in various chemical and pharmaceutical applications. Its structure, characterized by a hydroxyl group flanked by two methyl groups and a para-tert-butyl group, imparts notable antioxidant properties and influences its physical behavior. This technical guide provides a comprehensive overview of the core physicochemical properties of **4-tert-Butyl-2,6-dimethylphenol**, detailed experimental protocols for their determination, and a visual representation of its primary mechanism of action as a radical scavenger.

# **Physicochemical Properties**

The chemical and physical characteristics of **4-tert-Butyl-2,6-dimethylphenol** are fundamental to its application and behavior in chemical systems. These properties are summarized in the table below.

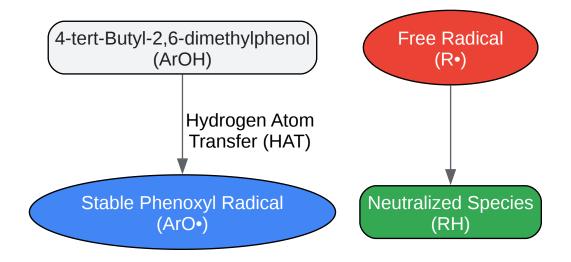


Property	Value	Unit
Molecular Formula	C12H18O	-
Molecular Weight	178.274[1]	g/mol
Melting Point	82.4[1][2]	°C
Boiling Point	248[1][2]	°C (at 760 mmHg)
Density	0.952[1]	g/cm <sup>3</sup>
Flash Point	114.7[1][2]	°C
Vapor Pressure	0.0158	mmHg (at 25°C)[1]
Water Solubility	Insoluble	-
Solubility in Organic Solvents	Soluble in methanol, ethanol, toluene[3]	-
рКа	~9.88 (Estimated based on similar phenols)[4]	-
LogP	3.3065 - 4.0[1]	-
Hydrogen Bond Donor Count	1[1][2]	-
Hydrogen Bond Acceptor Count	1[1][2]	-

# **Mechanism of Action: Radical Scavenging**

As a sterically hindered phenol, the primary mechanism of action for **4-tert-Butyl-2,6-dimethylphenol** is as a radical scavenger. This is crucial for its function as an antioxidant. The key pathway is Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl group donates its hydrogen atom to a free radical, effectively neutralizing it and terminating oxidative chain reactions.[5] The bulky alkyl groups protect the resulting phenoxyl radical, enhancing its stability.[5]





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Caption: Hydrogen Atom Transfer (HAT) mechanism of 4-tert-Butyl-2,6-dimethylphenol.

# **Experimental Protocols**

Detailed methodologies for determining the key physicochemical properties of **4-tert-Butyl-2,6-dimethylphenol** are outlined below.

### **Determination of Melting Point**

The melting point is a critical indicator of purity.[6] A sharp melting range typically signifies a pure compound.

- Apparatus: Mel-Temp apparatus or similar melting point device, capillary tubes (sealed at one end).[6][7]
- Procedure:
  - Finely powder a small, dry sample of **4-tert-Butyl-2,6-dimethylphenol**.
  - Pack the powdered sample into a capillary tube to a height of approximately 2-3 mm by tapping the sealed end on a hard surface.
  - Place the capillary tube into the heating block of the melting point apparatus.



- Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point (82.4°C).
- Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
   This range is the melting point.[6][8]

### **Determination of Boiling Point**

This protocol is suitable for determining the boiling point of a liquid at atmospheric pressure.

- Apparatus: Thiele tube or small test tube, thermometer, capillary tube (sealed at one end), heating source (e.g., hot plate with an oil bath).[9][10]
- Procedure:
  - Place a few milliliters of the molten compound into a small test tube.
  - Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[11]
  - Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
  - Immerse the assembly in an oil bath (Thiele tube is preferred for uniform heating).
  - Heat the bath gently. As the temperature rises, air trapped in the capillary tube will slowly
    exit.
  - When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.[9]
  - Remove the heat source and allow the apparatus to cool slowly.
  - The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[9]



### **Determination of Solubility**

This qualitative method determines the solubility of the compound in various solvents.

- Apparatus: Small test tubes, vortex mixer (optional), spatulas.
- Procedure:
  - Place approximately 25 mg of 4-tert-Butyl-2,6-dimethylphenol into a small test tube.[12]
  - Add 0.75 mL of the desired solvent (e.g., water, ethanol, toluene) in small portions.
  - After each addition, vigorously shake or vortex the test tube for at least 30 seconds.
  - Observe the mixture. If the solid completely dissolves, the compound is classified as soluble in that solvent under these conditions.
  - If the solid remains undissolved after adding the full amount of solvent, it is classified as insoluble or sparingly soluble.
  - Repeat the procedure for each solvent to be tested.

#### **Determination of Partition Coefficient (LogP)**

The shake-flask method is a standard technique for experimentally determining the octanol-water partition coefficient (LogP), a measure of lipophilicity.

- Apparatus: Separatory funnel or centrifuge tubes, analytical balance, UV-Vis spectrophotometer or HPLC, 1-octanol, and buffer solution (pH 7.4).
- Procedure:
  - Pre-saturate the 1-octanol with the aqueous buffer and vice-versa by mixing them and allowing the phases to separate.[13]
  - Prepare a stock solution of 4-tert-Butyl-2,6-dimethylphenol in the pre-saturated 1octanol.

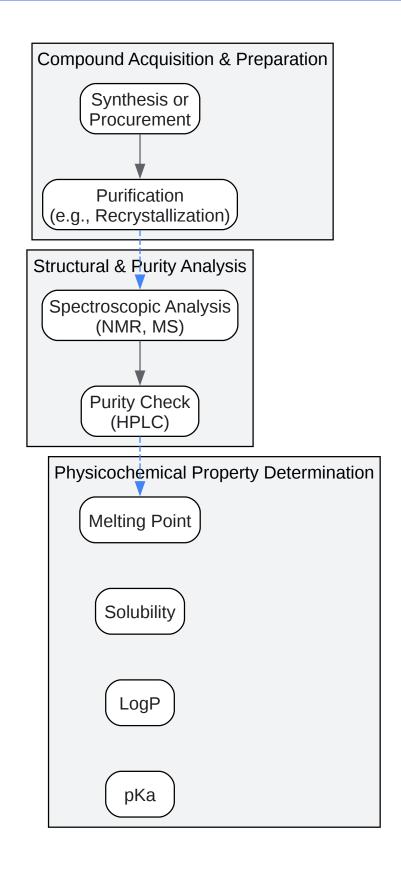


- Add a known volume of the octanol stock solution to a known volume of the pre-saturated aqueous buffer in a separatory funnel or tube.
- Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.[14]
- Allow the two phases (octanol and aqueous) to separate completely. Centrifugation can be used to expedite this process.
- Carefully sample each phase and determine the concentration of the compound in both the octanol and aqueous layers using a suitable analytical method (e.g., HPLC).
- Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- LogP is the base-10 logarithm of P.[15]

# **Physicochemical Characterization Workflow**

A logical workflow is essential for the systematic characterization of a chemical compound like **4-tert-Butyl-2,6-dimethylphenol**. The following diagram illustrates a typical process from initial synthesis or acquisition to final property determination.





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Caption: A standard workflow for the physicochemical characterization of a synthesized compound.

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- To cite this document: BenchChem. [physicochemical properties of 4-tert-Butyl-2,6-dimethylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188804#physicochemical-properties-of-4-tert-butyl-2-6-dimethylphenol]



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